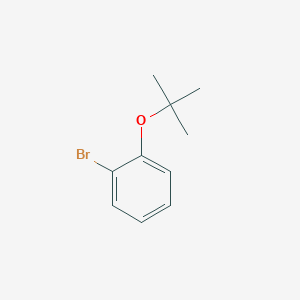

1-Bromo-2-(tert-butoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

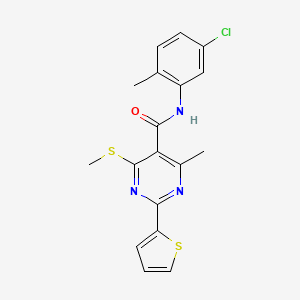

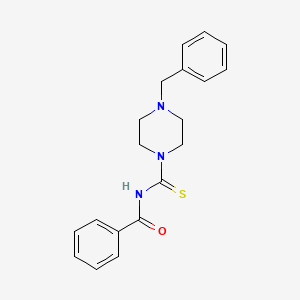

1-Bromo-2-(tert-butoxy)benzene is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is used in various chemical reactions and has a variety of applications in the field of chemistry .

Synthesis Analysis

The synthesis of 1-Bromo-2-(tert-butoxy)benzene can be achieved from 2-Bromophenol and Isobutylene . The process involves the reaction of these two raw materials to form the desired product .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(tert-butoxy)benzene consists of a benzene ring substituted with a bromine atom and a tert-butoxy group . The InChI code for this compound is 1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 .Chemical Reactions Analysis

1-Bromo-2-(tert-butoxy)benzene can undergo various chemical reactions due to the presence of the bromine atom and the tert-butoxy group. For instance, it can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

1-Bromo-2-(tert-butoxy)benzene is a liquid at room temperature . It has a predicted boiling point of 246.2±13.0 °C and a predicted density of 1.278±0.06 g/cm3 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Photodecomposition and Radical Generation

1-Bromo-2-(tert-butoxy)benzene plays a role in photodecomposition reactions, where tert-butoxy radicals are generated. These radicals show reactivity with phenols to yield corresponding phenoxy radicals. The reactivity varies significantly based on the solvent used, indicating a dependence on solvent polarity and hydrogen bonding capability. The reaction showcases notable isotope effects, which are crucial in understanding the mechanistic aspects of radical reactions (Das et al., 1981).

Building Blocks for Molecular Electronics

1-Bromo-2-(tert-butoxy)benzene derivatives serve as precursors in the synthesis of complex molecular structures, particularly in the field of molecular electronics. They are used to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in the synthesis of molecular structures that could have applications in nanotechnology and electronics (Stuhr-Hansen et al., 2005).

Reactivity in Aryne Chemistry

The compound demonstrates interesting reactivity patterns in aryne chemistry. For instance, it participates in reactions involving lithium diisopropylamide, leading to the generation of various phenyllithium intermediates. These intermediates open pathways to a wide range of chemical transformations, indicating the compound's versatility in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Application in Lactonization Reactions

In the realm of organic synthesis, 1-Bromo-2-(tert-butoxy)benzene derivatives find application in lactonization reactions. These reactions are crucial for synthesizing complex organic molecules, including natural products and pharmaceuticals. The compound's role in facilitating the formation of isobenzofuran-1(3H)-ones underlines its utility in synthetic strategies aimed at constructing cyclic organic structures (Kobayashi & Kuroda, 2014).

Polymerization Studies

1-Bromo-2-(tert-butoxy)benzene-related compounds, particularly di-tert-butyl peroxide, have been used to study polymerization processes. The insights gained from these studies are fundamental to understanding the initiation mechanisms and the dynamics of radical-mediated polymerizations. These findings have implications for the synthesis and design of polymers with specific properties (Allen & Bevington, 1961).

Wirkmechanismus

Safety and Hazards

1-Bromo-2-(tert-butoxy)benzene is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It can cause skin and eye irritation, and should be handled with care .

Relevant Papers There are several papers that discuss the properties and reactions of 1-Bromo-2-(tert-butoxy)benzene. For instance, a paper titled “Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution” discusses the reactivity of this compound .

Eigenschaften

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSSNSQYEIJWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(tert-butoxy)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2707640.png)

![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)

methanone](/img/structure/B2707644.png)

![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)

![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)